1h-naphth[1,2-e][1,3]oxazine, 2-(4-bromophenyl)-2,3-dihydro-
Overview
Description
1H-Naphth[1,2-e][1,3]oxazine, 2-(4-bromophenyl)-2,3-dihydro- is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a naphthalene ring fused with an oxazine ring and a bromophenyl group. It has garnered interest in various fields due to its potential biological activities and applications in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Naphth[1,2-e][1,3]oxazine, 2-(4-bromophenyl)-2,3-dihydro- can be achieved through a one-pot multi-component condensation reaction. This involves the condensation of β-naphthol, aromatic aldehydes, and urea under solvent-free conditions. Pyridinium-based functionalized ionic liquids have been used as novel catalysts for this synthesis, providing good to excellent yields ranging from 76% to 91% within 60 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable development are often applied. This includes catalyst-free reactions and the use of naturally abundant resources. For instance, visible light-promoted catalyst-free C–H activation/cyclization of tertiary amines has been reported for the synthesis of similar oxazine compounds .
Chemical Reactions Analysis
Types of Reactions
1H-Naphth[1,2-e][1,3]oxazine, 2-(4-bromophenyl)-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, and bases are employed under various conditions.
Major Products
The major products formed from these reactions include oxidized oxazines, reduced dihydro derivatives, and substituted oxazine compounds.
Scientific Research Applications
1H-Naphth[1,2-e][1,3]oxazine, 2-(4-bromophenyl)-2,3-dihydro- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Naphth[1,2-e][1,3]oxazine, 2-(4-bromophenyl)-2,3-dihydro- involves its interaction with various molecular targets and pathways. For instance, its acetylcholinesterase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
1,2-Dihydro-1-arylnaphtho[1,2-e][1,3]oxazine-3-one: Similar structure but lacks the bromophenyl group.
8,9,10,12-Tetrahydro-7aH-naphtho[1,2-e]pyrrolo[2,1-b][1,3]oxazine: Contains a pyrrolo ring instead of a bromophenyl group.
Uniqueness
1H-Naphth[1,2-e][1,3]oxazine, 2-(4-bromophenyl)-2,3-dihydro- is unique due to its bromophenyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(4-bromophenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO/c19-14-6-8-15(9-7-14)20-11-17-16-4-2-1-3-13(16)5-10-18(17)21-12-20/h1-10H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGNBGUROQRSLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=CC=CC=C23)OCN1C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60286984 | |
Record name | 1h-naphth[1,2-e][1,3]oxazine, 2-(4-bromophenyl)-2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60286984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6638-96-6 | |
Record name | NSC48482 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48482 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1h-naphth[1,2-e][1,3]oxazine, 2-(4-bromophenyl)-2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60286984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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